2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the benzyloxy group, and the incorporation of the methoxypyridazinyl moiety. Common reagents used in these reactions include:
Benzyl alcohol: for the benzyloxy group.
Pyrrolidine: for the pyrrolidine ring.
Methoxypyridazine: for the methoxypyridazinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions at the pyrrolidine or pyridazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield benzaldehyde, while reduction of the ketone group could yield the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(3-pyrrolidinyl)ethanone: Lacks the methoxypyridazinyl group.
1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the benzyloxy group.
Uniqueness
The presence of both the benzyloxy and methoxypyridazinyl groups in 2-(Benzyloxy)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone may confer unique properties, such as enhanced binding affinity or specificity for certain molecular targets, compared to similar compounds.
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-16-7-8-17(20-19-16)25-15-9-10-21(11-15)18(22)13-24-12-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKBXZUJYFZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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